molecular formula C20H29N B076015 3-Pentyl-6,8-dipropylquinoline CAS No. 10372-06-2

3-Pentyl-6,8-dipropylquinoline

Cat. No.: B076015
CAS No.: 10372-06-2
M. Wt: 283.5 g/mol
InChI Key: YUDSXPIIZDWTJR-UHFFFAOYSA-N
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Description

3-Pentyl-6,8-dipropylquinoline is a substituted quinoline derivative characterized by alkyl chains at the 3-, 6-, and 8-positions of the quinoline core. The pentyl (C₅H₁₁) group at position 3 and propyl (C₃H₇) groups at positions 6 and 8 confer distinct physicochemical properties, including enhanced lipophilicity compared to aryl-substituted analogs. This compound is synthesized via cross-coupling reactions, such as the Suzuki-Miyaura method, which is widely used for functionalizing quinoline scaffolds .

Key properties inferred from alkyl-substituted quinolines:

  • Solubility: Alkyl chains likely improve solubility in non-polar solvents compared to aryl-substituted counterparts.
  • Stability: Increased steric bulk may enhance thermal stability but complicate crystallization.
  • Applications: Potential use in catalysis, materials science, or pharmaceuticals due to tunable electronic properties.

Properties

CAS No.

10372-06-2

Molecular Formula

C20H29N

Molecular Weight

283.5 g/mol

IUPAC Name

3-pentyl-6,8-dipropylquinoline

InChI

InChI=1S/C20H29N/c1-4-7-8-11-17-14-19-13-16(9-5-2)12-18(10-6-3)20(19)21-15-17/h12-15H,4-11H2,1-3H3

InChI Key

YUDSXPIIZDWTJR-UHFFFAOYSA-N

SMILES

CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC

Canonical SMILES

CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC

Synonyms

6,8-Dipropyl-3-pentylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Aryl groups (e.g., phenyl) in 6,8-diphenylquinoline reduce solubility due to π-π stacking and rigidity, whereas alkyl chains in 3-Pentyl-6,8-dipropylquinoline likely enhance solubility in non-polar media.
  • Synthesis: Both compounds rely on Suzuki-Miyaura cross-coupling, but yields for alkyl-substituted quinolines may vary due to steric hindrance during coupling steps.

Spectroscopic and Analytical Data

  • 6,8-Diphenylquinoline: Characterized by ¹H-NMR (δ 7.5–8.5 ppm for aromatic protons) and IR (C=C stretching ~1600 cm⁻¹). Poor solubility necessitated thin-film IR analysis .
  • This compound: Expected to show alkyl proton signals (δ 0.5–2.5 ppm) in ¹H-NMR and C-H bending modes in IR. Improved solubility may allow full ¹³C-NMR profiling, unlike its phenyl analog.

Functional Differences

  • Applications: The phenyl analog’s poor solubility limits its utility in solution-phase reactions, whereas the alkylated variant may perform better in homogeneous catalysis or as a ligand in organometallic systems.

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